molecular formula C16H18N2O4S B2569738 N-[4-(furan-2-ylmethylamino)-1,1-dioxothiolan-3-yl]benzamide CAS No. 328021-36-9

N-[4-(furan-2-ylmethylamino)-1,1-dioxothiolan-3-yl]benzamide

Cat. No.: B2569738
CAS No.: 328021-36-9
M. Wt: 334.39
InChI Key: ILGDJVNLXLNWSP-UHFFFAOYSA-N
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Description

N-[4-(furan-2-ylmethylamino)-1,1-dioxothiolan-3-yl]benzamide is a unique chemical compound with diverse applications in scientific research. This compound is characterized by its complex structure, which includes a furan ring, a thiolane ring, and a benzamide group. It offers exciting possibilities in various fields, such as drug development, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(furan-2-ylmethylamino)-1,1-dioxothiolan-3-yl]benzamide typically involves multiple steps. One common method includes the reaction of furan-2-ylmethanamine with a thiolane derivative under specific conditions to form the intermediate compound. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[4-(furan-2-ylmethylamino)-1,1-dioxothiolan-3-yl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding amines and alcohols.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as furan-2-carboxylic acid, amines, and substituted benzamides .

Scientific Research Applications

N-[4-(furan-2-ylmethylamino)-1,1-dioxothiolan-3-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex molecules

Mechanism of Action

The mechanism of action of N-[4-(furan-2-ylmethylamino)-1,1-dioxothiolan-3-yl]benzamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and proteins, potentially inhibiting their activity. The thiolane ring may also play a role in modulating the compound’s biological activity by interacting with cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethanamine: A simpler compound with a furan ring and an amine group.

    Benzamide: A basic structure that forms the backbone of many pharmaceutical compounds.

    Thiolane derivatives: Compounds containing a thiolane ring, often used in organic synthesis.

Uniqueness

N-[4-(furan-2-ylmethylamino)-1,1-dioxothiolan-3-yl]benzamide is unique due to its combination of a furan ring, a thiolane ring, and a benzamide group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications .

Properties

IUPAC Name

N-[4-(furan-2-ylmethylamino)-1,1-dioxothiolan-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c19-16(12-5-2-1-3-6-12)18-15-11-23(20,21)10-14(15)17-9-13-7-4-8-22-13/h1-8,14-15,17H,9-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGDJVNLXLNWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)NC(=O)C2=CC=CC=C2)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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